

# Application Notes and Protocols for Time-Kill Assays with Avibactam Combinations

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## Compound of Interest

Compound Name: Avibactam sodium dihydrate

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These application notes provide a comprehensive overview and detailed protocols for conducting time-kill assays to evaluate the in vitro efficacy of avibactam in combination with various  $\beta$ -lactam antibiotics. This document outlines the scientific principles, experimental procedures, data analysis, and interpretation relevant to these assays, which are crucial for preclinical antimicrobial drug development.

## Introduction to Time-Kill Assays and Avibactam Combinations

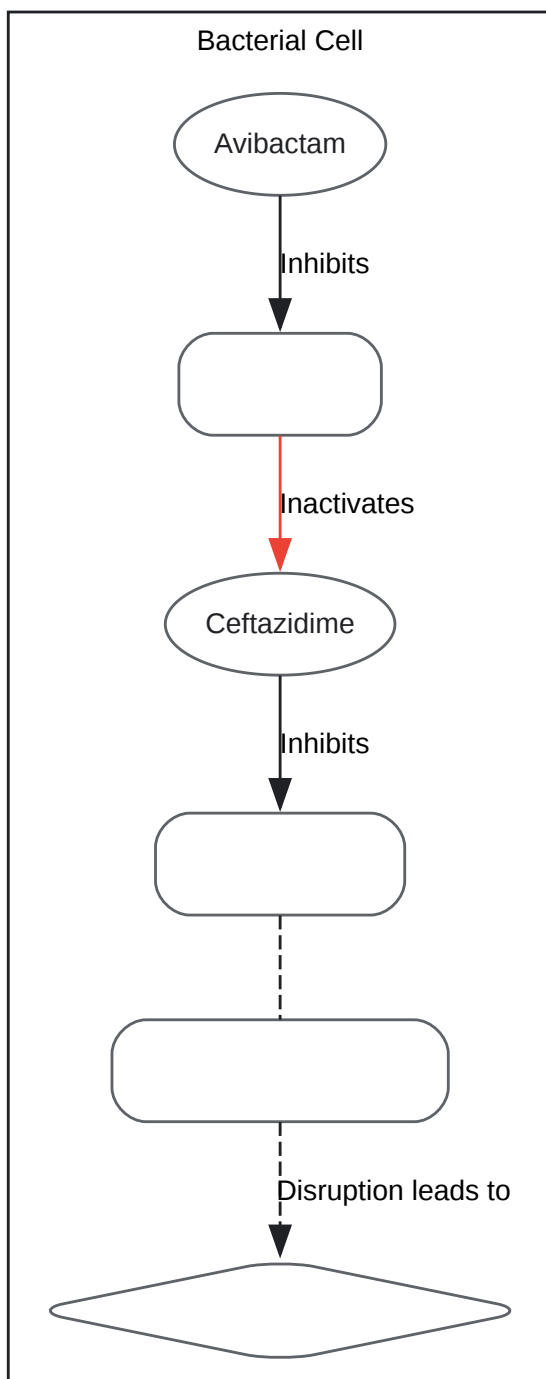
Time-kill assays are a cornerstone of in vitro pharmacodynamic studies, offering insights into the rate and extent of bacterial killing by an antimicrobial agent over time.<sup>[1][2]</sup> This method is instrumental in determining whether an antibiotic combination is bactericidal (causes bacterial cell death) or bacteriostatic (inhibits bacterial growth).<sup>[1][3]</sup> A bactericidal effect is typically defined as a  $\geq 3$ -log<sub>10</sub> (99.9%) reduction in the initial bacterial inoculum.<sup>[1][3]</sup>

Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that restores the activity of  $\beta$ -lactam antibiotics against many resistant Gram-negative bacteria.<sup>[4][5][6]</sup> It achieves this by inactivating a broad spectrum of  $\beta$ -lactamase enzymes, including Ambler class A (like KPCs), class C (AmpC), and some class D (OXA) enzymes.<sup>[4][5]</sup> Consequently, time-kill assays are essential for characterizing the synergistic and bactericidal activity of avibactam combinations, such as ceftazidime-avibactam (CZA), against multidrug-resistant pathogens.

## Mechanism of Action: Ceftazidime-Avibactam

Ceftazidime, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.<sup>[7][8][9]</sup> This disruption of the cell wall integrity leads to bacterial cell death.<sup>[10]</sup> However, many bacteria have acquired resistance through the production of  $\beta$ -lactamase enzymes that hydrolyze and inactivate ceftazidime.<sup>[7]</sup>

Avibactam works by protecting ceftazidime from degradation by these  $\beta$ -lactamases.<sup>[11]</sup> It forms a covalent, but reversible, adduct with the  $\beta$ -lactamase enzyme, rendering it inactive.<sup>[5]</sup><sup>[10]</sup> This allows ceftazidime to reach its PBP targets and exert its bactericidal effect.<sup>[10]</sup>



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Mechanism of action for ceftazidime-avibactam.

## Quantitative Data from Time-Kill Assays with Ceftazidime-Avibactam

The following tables summarize the bactericidal activity of ceftazidime-avibactam against key Gram-negative pathogens as reported in various studies. The data is presented as the mean log<sub>10</sub> CFU/mL reduction from the initial inoculum at specified time points.

Table 1: Bactericidal Activity of Ceftazidime-Avibactam against Enterobacteriaceae

Bacterial Species	Strain Characteristics	Ceftazidime-Avibactam Concentration	Mean Log <sub>10</sub> CFU/mL Reduction at 6 hours	Reference
Escherichia coli	ESBL, TEM-1, OXA-1	2-8x MIC	≥3	<a href="#">[4]</a> <a href="#">[12]</a>
Klebsiella pneumoniae	KPC	2-8x MIC	≥3	<a href="#">[4]</a> <a href="#">[12]</a>
Enterobacter cloacae	AmpC	2-8x MIC	≥3	<a href="#">[4]</a> <a href="#">[12]</a>

Table 2: Bactericidal Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Strain Characteristic s	Ceftazidime- Avibactam Concentration	Mean Log10 CFU/mL Reduction at 6 hours	Mean Log10 CFU/mL Reduction at 24 hours	Reference
Ceftazidime- Resistant	Clinically achievable concentrations	Not specified	Not specified, but combination therapies showed greater reduction than monotherapy	<a href="#">[13]</a> <a href="#">[14]</a>
MDR	2-512 mg/L Ceftazidime, 2- 16 mg/L Avibactam	Not specified	Not specified, data used for mathematical modeling	<a href="#">[15]</a> <a href="#">[16]</a>
AmpC and TEM- 24	2-8x MIC	~2	Regrowth observed in some isolates	<a href="#">[4]</a> <a href="#">[17]</a>
CZA-Susceptible (XDR)	Clinically achievable concentrations	Not specified	Bactericidal effect in 100% of isolates	<a href="#">[14]</a>
CZA-Resistant (XDR)	Clinically achievable concentrations	Not specified	Combination with colistin, amikacin, or aztreonam was more effective than monotherapy	<a href="#">[14]</a>

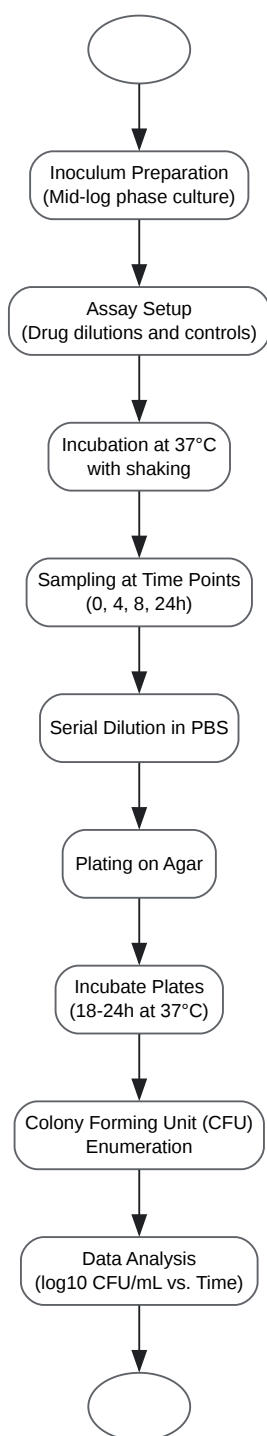
## Detailed Experimental Protocol for Time-Kill Assays

This protocol is synthesized from methodologies reported in the literature and aligns with guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly M26-A.[\[4\]](#)  
[\[18\]](#)[\[19\]](#)

## Materials

- Avibactam combination (e.g., Ceftazidime-Avibactam)
- Test bacterial isolate(s)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[[3](#)]
- Tryptic Soy Agar (TSA) plates[[20](#)]
- Sterile saline or phosphate-buffered saline (PBS)[[3](#)]
- Sterile culture tubes or flasks[[20](#)]
- Shaking incubator set to 37°C[[3](#)]
- Spectrophotometer[[20](#)]
- Micropipettes and sterile tips[[20](#)]
- Sterile dilution tubes[[3](#)]
- Spiral plater or manual plating supplies[[20](#)]
- Colony counter[[20](#)]

## Experimental Workflow Diagram



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Workflow for a standard time-kill assay.

## Step-by-Step Methodology

- Inoculum Preparation:

- From a fresh 18-24 hour culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.[3][20]
- Inoculate the colonies into a tube containing 5 mL of CAMHB.[3]
- Incubate the broth culture at 37°C with shaking (e.g., 200 rpm) until the culture reaches the mid-logarithmic phase of growth (typically 2-4 hours), which corresponds to a turbidity equivalent to a 0.5 McFarland standard.[3][20]
- Adjust the bacterial suspension with fresh CAMHB to achieve a starting inoculum of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL in the final test volume.[20]
- Assay Setup:
  - Prepare serial dilutions of the avibactam combination in CAMHB to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]).[3] Avibactam is often tested at a fixed concentration of 4 mg/L in combination with varying concentrations of the  $\beta$ -lactam.[4]
  - Set up a series of sterile tubes or flasks, each with a final volume of 10 mL, including:[3][20]
    - Growth Control: CAMHB with the bacterial inoculum but no drug.
    - Test Concentrations: CAMHB with the bacterial inoculum and the desired concentrations of the avibactam combination.
    - Sterility Control: CAMHB without bacteria or drug.
- Inoculation and Incubation:
  - Add the prepared bacterial inoculum to each tube (except the sterility control).[21]
  - Immediately after inoculation (time 0), remove an aliquot from the growth control tube for viable cell counting to confirm the initial inoculum concentration.[20]
  - Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).[20]



- Sampling and Plating:
  - At predetermined time points (e.g., 0, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[\[22\]](#)
  - Perform ten-fold serial dilutions of each collected sample in sterile saline or PBS.[\[20\]](#)
  - Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. The dilution factor should be chosen to yield a countable number of colonies (typically 30-300 CFU).[\[20\]](#) For samples with expected low counts, plating the undiluted sample may be necessary.[\[3\]](#)
  - Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.[\[21\]](#)
- Data Collection and Analysis:
  - After incubation, count the number of colonies on each plate.[\[20\]](#)
  - Calculate the number of CFU/mL for each sample using the following formula:
    - $\text{CFU/mL} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume plated (in mL)}$
  - Convert the CFU/mL values to log<sub>10</sub> CFU/mL.[\[20\]](#)
  - Plot the mean log<sub>10</sub> CFU/mL against time for each concentration of the avibactam combination and the growth control.[\[22\]](#)

## Interpretation of Results

- Bactericidal Activity: A ≥3-log<sub>10</sub> decrease in CFU/mL from the initial inoculum at a specific time point.[\[3\]](#)
- Bacteriostatic Activity: A <3-log<sub>10</sub> decrease in CFU/mL from the initial inoculum, with the bacterial count remaining similar to or slightly above the initial inoculum.[\[21\]](#)
- Synergy: A ≥2-log<sub>10</sub> decrease in CFU/mL for the combination compared with the most active single agent.

- Indifference: A  $<2\text{-log}_{10}$  change in CFU/mL for the combination compared with the most active single agent.
- Antagonism: A  $\geq 2\text{-log}_{10}$  increase in CFU/mL for the combination compared with the most active single agent.

## Conclusion

Time-kill assays are a robust method for evaluating the in vitro pharmacodynamics of avibactam combinations. The detailed protocol and data presentation guidelines provided in these application notes offer a standardized approach for researchers to assess the bactericidal activity and synergistic potential of these important antibiotic therapies. Consistent application of these methodologies will facilitate the comparison of data across studies and contribute to the effective development and utilization of new antimicrobial agents.

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